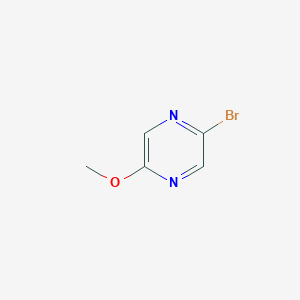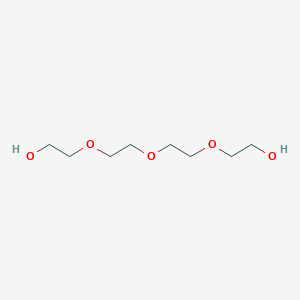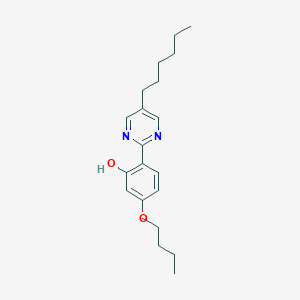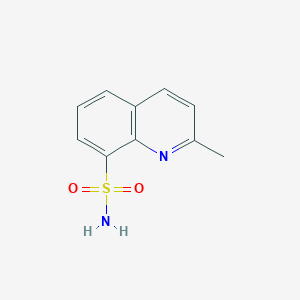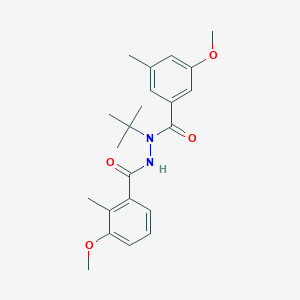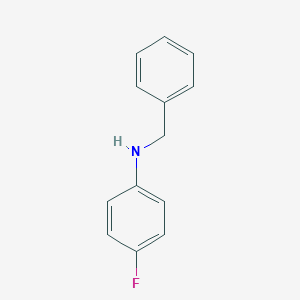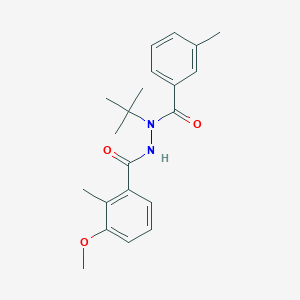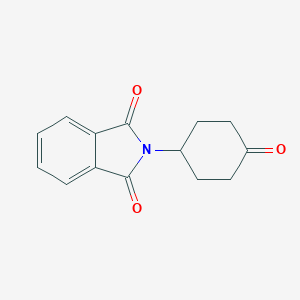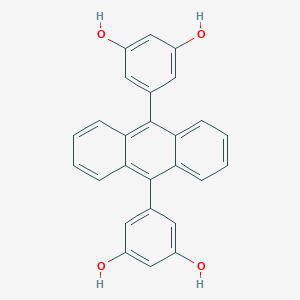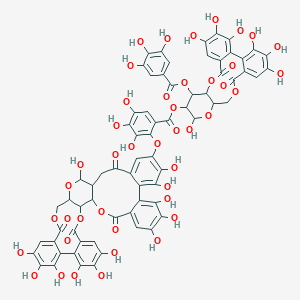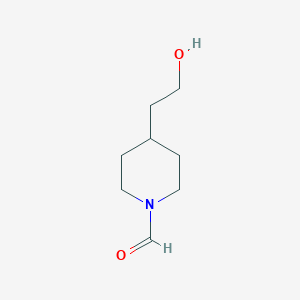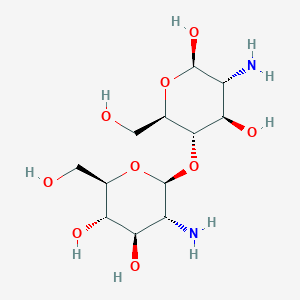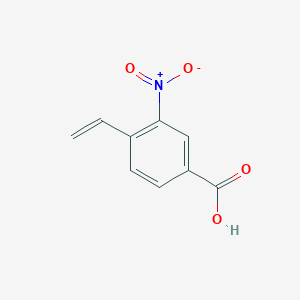
3-Nitro-4-vinylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-vinylbenzoic acid (NVBA) is a compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid with a molecular weight of 241.19 g/mol and a melting point of 175-177°C. NVBA is a versatile compound that can be used in a variety of applications, including as a building block for the synthesis of other compounds and as a fluorescent probe for biological imaging.
Mecanismo De Acción
3-Nitro-4-vinylbenzoic acid acts as a fluorescent probe by reacting with ROS to produce a fluorescent product. The mechanism of action involves the reaction of the nitro group in 3-Nitro-4-vinylbenzoic acid with ROS, which results in the formation of a fluorescent product. The fluorescence intensity of 3-Nitro-4-vinylbenzoic acid is directly proportional to the concentration of ROS, making it a useful tool for measuring ROS levels in biological systems.
Efectos Bioquímicos Y Fisiológicos
3-Nitro-4-vinylbenzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-Nitro-4-vinylbenzoic acid has also been shown to have antioxidant properties, which may be related to its ability to react with ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Nitro-4-vinylbenzoic acid has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a variety of applications, including as a fluorescent probe and as a building block for the synthesis of other compounds. 3-Nitro-4-vinylbenzoic acid is also relatively easy to synthesize, making it readily available for use in research. However, 3-Nitro-4-vinylbenzoic acid has some limitations, including its sensitivity to light and air, which can cause it to degrade over time.
Direcciones Futuras
There are several future directions for research involving 3-Nitro-4-vinylbenzoic acid. One potential application is in the development of new fluorescent probes for biological imaging. Researchers could explore the use of 3-Nitro-4-vinylbenzoic acid as a building block for the synthesis of new compounds with improved properties for biological imaging. Another potential area of research is in the development of new materials, such as polymers and liquid crystals, using 3-Nitro-4-vinylbenzoic acid as a building block. Finally, researchers could explore the use of 3-Nitro-4-vinylbenzoic acid in the development of new drugs with antioxidant properties.
Métodos De Síntesis
3-Nitro-4-vinylbenzoic acid can be synthesized using several methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base such as piperidine. The resulting product is then reacted with acetic anhydride and vinyl magnesium bromide to produce 3-Nitro-4-vinylbenzoic acid.
Aplicaciones Científicas De Investigación
3-Nitro-4-vinylbenzoic acid has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used for biological imaging, particularly for the detection of reactive oxygen species (ROS). 3-Nitro-4-vinylbenzoic acid has also been used as a building block for the synthesis of other compounds, including polymers and liquid crystals.
Propiedades
Número CAS |
156098-55-4 |
|---|---|
Nombre del producto |
3-Nitro-4-vinylbenzoic acid |
Fórmula molecular |
C9H7NO4 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
4-ethenyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2,(H,11,12) |
Clave InChI |
WTKSNZKKULBDGF-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



